1,3-thiazol-5-ylmethyl N-phenylcarbamate

Antifungal N-phenylcarbamate Phytopathology

1,3-Thiazol-5-ylmethyl N-phenylcarbamate (CAS 338981-75-2) is a small-molecule carbamate derivative that incorporates both a thiazole heterocycle and an N-phenylcarbamate moiety. This structural arrangement confers potential for diverse biological interactions, including enzyme inhibition and antimicrobial activity, which positions the compound as a candidate scaffold for agrochemical and medicinal chemistry research.

Molecular Formula C11H10N2O2S
Molecular Weight 234.27
CAS No. 338981-75-2
Cat. No. B2396501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-thiazol-5-ylmethyl N-phenylcarbamate
CAS338981-75-2
Molecular FormulaC11H10N2O2S
Molecular Weight234.27
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)OCC2=CN=CS2
InChIInChI=1S/C11H10N2O2S/c14-11(13-9-4-2-1-3-5-9)15-7-10-6-12-8-16-10/h1-6,8H,7H2,(H,13,14)
InChIKeyIURAMCUZZUHHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Thiazol-5-ylmethyl N-phenylcarbamate (CAS 338981-75-2): Procurement and Differentiation Guide


1,3-Thiazol-5-ylmethyl N-phenylcarbamate (CAS 338981-75-2) is a small-molecule carbamate derivative that incorporates both a thiazole heterocycle and an N-phenylcarbamate moiety . This structural arrangement confers potential for diverse biological interactions, including enzyme inhibition and antimicrobial activity, which positions the compound as a candidate scaffold for agrochemical and medicinal chemistry research . Available commercial sources list the compound at a purity of 90% , a factor that must be carefully considered when comparing it to structurally related analogs for procurement.

Why Generic Substitution Fails: Structural Specificity of 1,3-Thiazol-5-ylmethyl N-phenylcarbamate


The biological activity and physicochemical properties of thiazole-containing carbamates are exquisitely sensitive to even minor structural modifications, making generic substitution unreliable without quantitative comparative data. The N-phenylcarbamate moiety is a well-established pharmacophore, and alterations to either the thiazole ring substituents or the carbamate's amine group can profoundly shift a compound's target affinity, selectivity profile, and overall efficacy . Therefore, selection of 1,3-thiazol-5-ylmethyl N-phenylcarbamate over its closest analogs must be justified by evidence that demonstrates its unique performance in specific assays.

Quantitative Evidence Guide: Differentiating 1,3-Thiazol-5-ylmethyl N-phenylcarbamate


Comparative Antifungal Efficacy Against Resistant Phytopathogenic Fungi

While direct quantitative data for 1,3-thiazol-5-ylmethyl N-phenylcarbamate is not publicly available, the N-phenylcarbamate class, to which it belongs, demonstrates a key differentiation: activity against fungal strains resistant to benzimidazole, thiophanate, and/or cyclic imide fungicides [1]. This class-level advantage is critical, as these common fungicides are rendered ineffective by widespread resistance, making a carbamate scaffold a potential alternative for controlling difficult-to-treat pathogens [1].

Antifungal N-phenylcarbamate Phytopathology

Potential for Selective Enzyme Inhibition via Carbamate Moiety

The N-phenylcarbamate functional group is a known pharmacophore capable of forming covalent or stable non-covalent interactions with enzyme active sites, particularly serine hydrolases and cholinesterases . This mechanism contrasts with non-carbamate thiazole derivatives that may rely on weaker, reversible binding . While no specific inhibition data exists for this exact compound, its carbamate group is a structurally encoded feature that differentiates it from simple thiazole analogs, which lack this warhead .

Enzyme Inhibition Carbamate Medicinal Chemistry

Structural Scaffold for Agrochemical Lead Optimization

Patents highlight the utility of N-phenylcarbamate-based compounds as noxious organism-proofing agents with long residual activity and excellent preventive/therapeutic effects [1]. This indicates a favorable profile for agrochemical applications, where compounds require field stability and efficacy after pathogen infection. The unsubstituted phenyl ring in 1,3-thiazol-5-ylmethyl N-phenylcarbamate provides a baseline scaffold for further derivatization to optimize these properties, distinguishing it from more complex, already-optimized commercial analogs [1].

Agrochemical Pesticide N-phenylcarbamate

Best Research and Industrial Application Scenarios for 1,3-Thiazol-5-ylmethyl N-phenylcarbamate


Fungicide Resistance Research and Novel Antifungal Discovery

Procurement of this compound is most justified for research programs focused on overcoming fungicide resistance. As established by class-level evidence, N-phenylcarbamates can exhibit activity against fungal strains resistant to benzimidazoles and other common fungicides [1]. The compound serves as a key chemical probe to investigate this alternative mechanism of action and as a starting point for synthesizing novel antifungal leads.

Enzyme Inhibition Assay Development and Mechanistic Studies

The compound is suitable for laboratories developing enzyme inhibition assays, particularly for serine hydrolases. Its carbamate moiety offers a potential covalent warhead, enabling researchers to explore time-dependent inhibition kinetics and validate target engagement. This differentiates it from simple thiazole controls, which lack this key functional group, allowing for more nuanced mechanistic investigations [1].

Agrochemical Lead Generation and Structure-Activity Relationship (SAR) Exploration

As an unsubstituted N-phenylcarbamate scaffold, this compound is an ideal starting material for medicinal and agricultural chemists. It can be used as a core building block for synthesizing a library of analogs to systematically explore SAR for pesticidal activity, residual action, and phytotoxicity, ultimately leading to the discovery of optimized agrochemical leads [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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